molecular formula C11H15NO2 B4345225 2-(4-ethylphenoxy)propanamide

2-(4-ethylphenoxy)propanamide

Cat. No.: B4345225
M. Wt: 193.24 g/mol
InChI Key: OOXLCJHGKAUUJS-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)propanamide is a substituted propanamide derivative characterized by a phenoxy group attached to the propanamide backbone at the 2-position, with an ethyl substituent at the para position of the aromatic ring. For instance, related compounds such as 2-((4-ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides (e.g., 1a–c) have been synthesized via multistep routes involving phenoxy intermediates and thiourea derivatives .

Properties

IUPAC Name

2-(4-ethylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-9-4-6-10(7-5-9)14-8(2)11(12)13/h4-8H,3H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXLCJHGKAUUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)propanamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-ethylphenol, which is reacted with an appropriate halogenated propanamide derivative.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Solvent: Common solvents used in this reaction include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, to ensure complete conversion of the starting materials.

Industrial Production Methods

For large-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of less toxic reagents and solvents can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: The major product is 2-(4-carboxyphenoxy)propanamide.

    Reduction: The major product is 2-(4-ethylphenoxy)propanamine.

    Substitution: The major products depend on the specific substitution reaction, such as 2-(4-nitrophenoxy)propanamide for nitration.

Scientific Research Applications

2-(4-ethylphenoxy)propanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the amide group can form additional hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of propanamide derivatives are highly dependent on substituents on the aromatic ring and the propanamide backbone. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Features Reported Applications Reference
2-(4-Ethylphenoxy)propanamide 4-ethylphenoxy Moderate lipophilicity due to ethyl group; potential for metabolic stability Synthetic intermediate for benzamide derivatives
2-(4-Chlorophenoxy)propanamide 4-chlorophenoxy Higher electronegativity; improved bioavailability in rat models Studied for dyslipidemia and diabetes (DMT2)
2-(4-Methoxybenzenethio)propanamide 4-methoxybenzenethio Thioamide group enhances reactivity; used in organic synthesis Precursor for α-thioamides in biomedicine
2-(4-Fluorophenoxy)-1-propanamine 4-fluorophenoxy (amine variant) Amine group increases polarity; hydrochloride salt improves solubility Pharmacological intermediate (unspecified)
Inavolisib (HY-101562) Difluoromethyl-oxazolidinyl Complex heterocyclic backbone; high molecular weight (407.37 g/mol) Anticancer agent (kinase inhibitor)

Biopharmaceutical Properties

  • Bioavailability: The 4-chlorophenoxy analog exhibits superior bioavailability in rat models compared to simpler phenoxypropanamides, likely due to its electron-withdrawing chlorine substituent enhancing metabolic stability .
  • Solubility: Fluorinated variants (e.g., 2-(4-fluorophenoxy)-1-propanamine hydrochloride) demonstrate improved aqueous solubility, making them suitable for formulation .
  • Target Selectivity : Complex derivatives like Inavolisib (HY-101562) show targeted kinase inhibition, underscoring the importance of heterocyclic modifications for therapeutic specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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